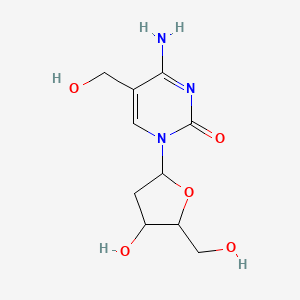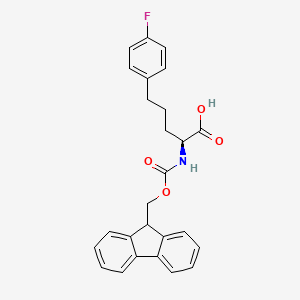![molecular formula C20H18 B12506599 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)
2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenylbicyclo[222]octa-2,5-diene is an organic compound with the molecular formula C20H18 It is a bicyclic diene characterized by two phenyl groups attached to a bicyclo[222]octa-2,5-diene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene typically involves the Diels-Alder reaction. One common method includes the reaction of cyclohexadiene with diphenylacetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or palladium complexes to enhance the yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the diene to a saturated bicyclic compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products:
Oxidation: Formation of diketones
Reduction: Formation of saturated bicyclic compounds
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in rhodium-catalyzed arylation reactions.
Medicine: Research into its use as a scaffold for drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene in catalytic reactions involves its role as a ligand. The compound coordinates with transition metals such as rhodium, forming a complex that facilitates the transfer of aryl groups to substrates. This process involves the activation of the metal center and the subsequent formation of carbon-carbon bonds, leading to high enantioselectivity in the products .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octa-2,5-diene: Lacks the phenyl groups, making it less sterically hindered and less selective in catalytic reactions.
2,5-Diphenylbicyclo[2.2.1]hepta-2,5-diene: Similar structure but with a different ring system, leading to different reactivity and selectivity.
2,5-Diphenylbicyclo[3.3.1]nona-2,6-diene: Larger ring system, affecting its coordination properties and catalytic activity.
Uniqueness: 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene is unique due to its C2-symmetric structure, which provides high enantioselectivity in asymmetric synthesis. The presence of phenyl groups enhances its stability and reactivity, making it a valuable ligand in various catalytic processes .
Propriétés
IUPAC Name |
2,5-diphenylbicyclo[2.2.2]octa-2,5-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-15(8-4-1)19-13-18-12-11-17(19)14-20(18)16-9-5-2-6-10-16/h1-10,13-14,17-18H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBOFJAEBJDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C1C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-fluorobenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12506529.png)


![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)
![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)

![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)

![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)

